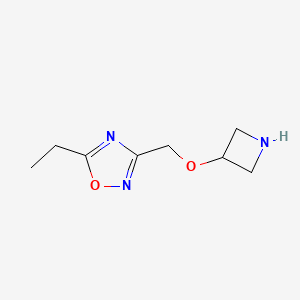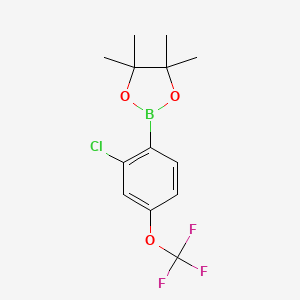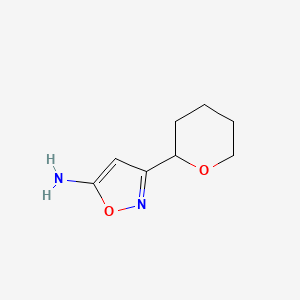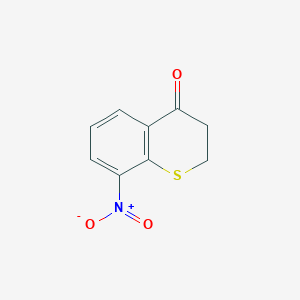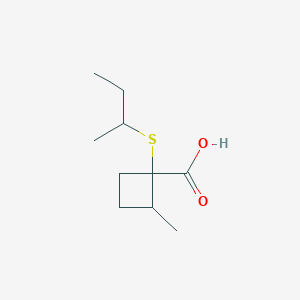![molecular formula C10H9FN2O B13527885 [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form 2-fluorobenzohydroxamic acid This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and environmentally friendly solvents to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring provides stability and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Bromophenyl)-1,2-oxazol-3-yl]methanamine
Uniqueness: The presence of the fluorophenyl group in [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10/h1-5H,6,12H2 |
InChI Key |
HSOXYBOLSDBFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
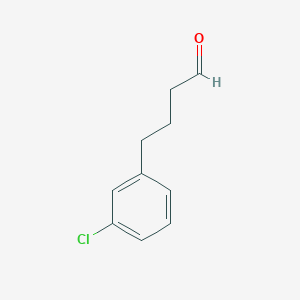
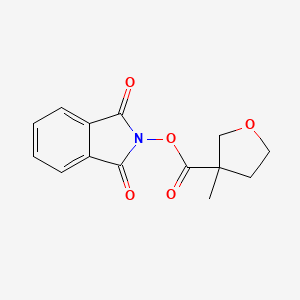
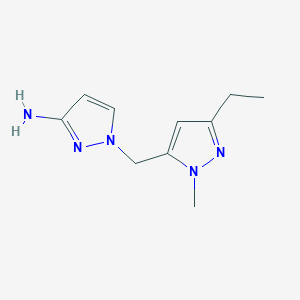
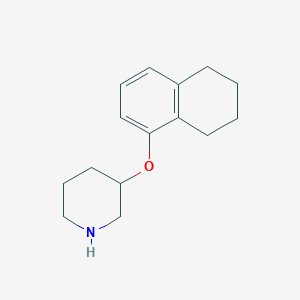
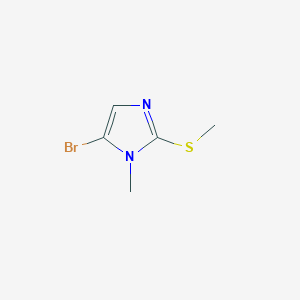
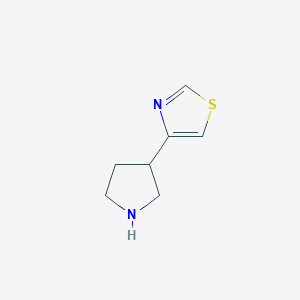
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
